7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid Novel oxylipins, referred to as docosanoids, have been derived from C22 polyunsaturated fatty acids 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic acid (7(S),17(S)-hydroxy DPA) is a DPA-derived analog of the 17(S)-dihydroxy series of docosanoids known as protectins. Protectin D1, a DHA-derived dihydroxy fatty acid, exhibits potent anti-inflammatory activities. Potentially, 7(S),17(S)-hydroxy DPA demonstrates similar properties; however, its biological activity has yet to be determined.
Brand Name: Vulcanchem
CAS No.: 887752-13-8
VCID: VC0133923
InChI: InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
SMILES: CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
Molecular Formula: C22H34O4
Molecular Weight: 362.5 g/mol

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

CAS No.: 887752-13-8

Cat. No.: VC0133923

Molecular Formula: C22H34O4

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid - 887752-13-8

Specification

Description Novel oxylipins, referred to as docosanoids, have been derived from C22 polyunsaturated fatty acids 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic acid (7(S),17(S)-hydroxy DPA) is a DPA-derived analog of the 17(S)-dihydroxy series of docosanoids known as protectins. Protectin D1, a DHA-derived dihydroxy fatty acid, exhibits potent anti-inflammatory activities. Potentially, 7(S),17(S)-hydroxy DPA demonstrates similar properties; however, its biological activity has yet to be determined.
CAS No. 887752-13-8
Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
IUPAC Name (7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
Standard InChI InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
Standard InChI Key JUBMLVBCKBUAQW-STWMVWSJSA-N
Isomeric SMILES CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O
SMILES CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
Canonical SMILES CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O

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